molecular formula C10H12N2O4 B14886158 (R)-8-(2-Amino-1-hydroxyethyl)-6-hydroxy-2H-benzo[b][1,4]oxazin-3(4H)-one

(R)-8-(2-Amino-1-hydroxyethyl)-6-hydroxy-2H-benzo[b][1,4]oxazin-3(4H)-one

Cat. No.: B14886158
M. Wt: 224.21 g/mol
InChI Key: IMAUASMJEDZBOG-QMMMGPOBSA-N
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Description

®-8-(2-Amino-1-hydroxyethyl)-6-hydroxy-2H-benzo[b][1,4]oxazin-3(4H)-one is a chiral compound belonging to the class of dihydrobenzoxazinones.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-8-(2-Amino-1-hydroxyethyl)-6-hydroxy-2H-benzo[b][1,4]oxazin-3(4H)-one typically involves asymmetric hydrogenation of prochiral precursors. One efficient method utilizes Rhodium (Rh) catalysts with chiral ligands such as (S)-DTBM-SegPhos. The reaction conditions include hydrogen gas at high pressure and moderate temperatures, resulting in high yields and enantiomeric excess .

Industrial Production Methods

the principles of asymmetric hydrogenation and the use of flow microreactor systems for efficient and scalable synthesis can be applied .

Chemical Reactions Analysis

Types of Reactions

®-8-(2-Amino-1-hydroxyethyl)-6-hydroxy-2H-benzo[b][1,4]oxazin-3(4H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted benzoxazinones and their derivatives, which can exhibit different biological activities .

Scientific Research Applications

®-8-(2-Amino-1-hydroxyethyl)-6-hydroxy-2H-benzo[b][1,4]oxazin-3(4H)-one has several scientific research applications:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Studied for its potential as a biochemical probe.

    Medicine: Investigated for its anticancer and antimicrobial properties.

Mechanism of Action

The mechanism of action of ®-8-(2-Amino-1-hydroxyethyl)-6-hydroxy-2H-benzo[b][1,4]oxazin-3(4H)-one involves its interaction with specific molecular targets. It can inhibit enzymes or receptors by binding to their active sites, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific biological context and application .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C10H12N2O4

Molecular Weight

224.21 g/mol

IUPAC Name

8-[(1R)-2-amino-1-hydroxyethyl]-6-hydroxy-4H-1,4-benzoxazin-3-one

InChI

InChI=1S/C10H12N2O4/c11-3-8(14)6-1-5(13)2-7-10(6)16-4-9(15)12-7/h1-2,8,13-14H,3-4,11H2,(H,12,15)/t8-/m0/s1

InChI Key

IMAUASMJEDZBOG-QMMMGPOBSA-N

Isomeric SMILES

C1C(=O)NC2=CC(=CC(=C2O1)[C@H](CN)O)O

Canonical SMILES

C1C(=O)NC2=CC(=CC(=C2O1)C(CN)O)O

Origin of Product

United States

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